2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Overview
Description
2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H20Cl2N2O3S and its molecular weight is 439.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.0571691 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in studies for the synthesis and characterization of various derivatives, indicating a broad interest in its chemical properties and potential applications. For instance, Sedlák et al. (2008) explored the synthesis and characterization of substituted derivatives, demonstrating the compound's versatility in chemical reactions and potential for further modification (Sedlák et al., 2008).
- Another study focused on the antimicrobial activity of Schiff bases derived from the compound, highlighting its potential in developing antimicrobial agents (Arora et al., 2013).
Biological Activities
- The anti-inflammatory and antioxidant activities of acid chloride derivatives of the compound were investigated, suggesting its utility in creating agents with potential health benefits. This study underscores the compound's pharmacological potential beyond its basic chemical properties (Kumar et al., 2008).
- Ahmed et al. (2007) synthesized derivatives for potential antibiotic and antibacterial drugs, emphasizing the compound's role in addressing microbial resistance issues (Ahmed, 2007).
Antimicrobial and Antifungal Activities
- The structural studies and antimicrobial properties of derivatives, such as those conducted by Abbasi et al. (2011), showcase the compound's application in developing new materials with potential utility in medical and material sciences (Abbasi et al., 2011).
Miscellaneous Applications
- The compound has also been a focus in the design and synthesis of novel substances with varied biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety properties. These studies indicate a wide range of potential therapeutic applications for derivatives of this compound (Amr et al., 2010).
Properties
IUPAC Name |
2-[(2,4-dichlorobenzoyl)amino]-N-(oxolan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O3S/c21-11-6-7-13(15(22)9-11)18(25)24-20-17(14-4-1-5-16(14)28-20)19(26)23-10-12-3-2-8-27-12/h6-7,9,12H,1-5,8,10H2,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRZNXPIVMVEPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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